molecular formula C14H16O3 B12319645 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B12319645
M. Wt: 232.27 g/mol
InChI Key: LCRAIEWQRNEROC-UHFFFAOYSA-N
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Description

2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-80-2) is a functionalized cyclopentane derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both a carboxylic acid and an aromatic ketone functional group, allows it to undergo various chemical transformations, including esterification, reduction, and substitution reactions, making it a valuable scaffold for creating diverse chemical libraries .A primary research application of this compound is its role in the synthesis of potent inhibitors of the aldo-keto reductase enzymes AKR1C1 and AKR1C3 . These enzymes are implicated in pathologies such as hormone-dependent cancers. The compound can be efficiently synthesized via a modern, step-economical transannular C-H arylation strategy. This palladium-catalyzed method, using ligands such as 2-(dicyclohexylphosphino)biphenyl, enables direct γ-C-H functionalization of the cyclopentane ring, bypassing traditional multi-step sequences and allowing for rapid diversification of the aryl group . This makes it an invaluable intermediate for exploring structure-activity relationships in drug discovery programs.Researchers utilize this compound to develop novel bioactive molecules with potential anti-inflammatory and analgesic properties. Studies indicate that structural analogues can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . The compound is intended for research purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRAIEWQRNEROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid typically involves acylation reactions , cyclopentane ring formation , and functional group interconversion . Key approaches include:

  • Acylation of Cyclopentanone Derivatives : Reacting cyclopentanone with 3-methylbenzoyl chloride in the presence of a base.
  • Cyclopentane Ring Formation via Condensation : Utilizing Claisen or aldol-like condensations to construct the cyclopentane core.
  • Functional Group Transformations : Oxidation or hydrolysis of intermediates to introduce the carboxylic acid moiety.

Acylation of Cyclopentanone

Methodology

A common approach involves nucleophilic acylation at the α-position of cyclopentanone. Cyclopentanone’s α-hydrogen is abstracted by a base, generating an enolate that reacts with 3-methylbenzoyl chloride to form 2-(3-methylbenzoyl)cyclopentanone. Subsequent functionalization introduces the carboxylic acid group.

Reagents/Conditions Role Outcome
Cyclopentanone Starting material Forms enolate intermediate
3-Methylbenzoyl chloride Acylating agent Introduces benzoyl group at C2
Pyridine or triethylamine Base (neutralizes HCl) Facilitates enolate formation
Reflux (e.g., THF, dichloromethane) Solvent/heat transfer medium Promotes reaction completion
Mechanistic Pathway
  • Enolate Formation : Cyclopentanone undergoes deprotonation at C2 by a strong base (e.g., pyridine).
  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride.
  • Proton Transfer : The intermediate undergoes proton transfer to yield 2-(3-methylbenzoyl)cyclopentanone.
Limitations
  • Stereochemical Control : The reaction may yield a mixture of cis- and trans-isomers due to ring strain and steric hindrance.
  • Functional Group Compatibility : The ketone group in cyclopentanone may complicate subsequent oxidation to a carboxylic acid without ring opening.

Cyclopentane Ring Formation via Condensation

Claisen Condensation Approach

A patent (CN103333070B) describes a method for synthesizing cyclopentanone-2-carboxylic acid methyl ester, which can be adapted for the target compound.

Step Reagents/Conditions Product
1. Condensation Diethyl adipate, NaOMe, DMF, reflux Forms β-keto ester intermediate
2. Cyclization Acidic workup (HCl) Cyclopentanone-2-carboxylic acid methyl ester
3. Acylation 3-Methylbenzoyl chloride, base Introduces benzoyl group
Key Observations
  • High Yield : The Claisen condensation under optimized conditions (90–110°C, 8–10 hours) achieves >99% yield for cyclopentanone derivatives.
  • Scalability : Industrial adaptation is feasible due to straightforward purification steps (e.g., distillation, acidification).

Functional Group Interconversion

Oxidation of Ketone to Carboxylic Acid

To convert 2-(3-methylbenzoyl)cyclopentanone to the target compound, oxidation or hydrolysis is required. However, direct oxidation of cyclopentanone derivatives to carboxylic acids is challenging due to ring stability.

Method Reagents Success
KMnO₄/CrO₃ Oxidation Strong oxidizers, acidic conditions Limited due to ring-opening risk
Hydrolysis of Esters NaOH/H₂O, heat Converts esters to carboxylic acids
Alternative Approach
  • Protection/Deprotection : Protect the carboxylic acid as an ester, perform acylation, then hydrolyze the ester.
  • Radical Reactions : Use photochemical or thermal methods to introduce the carboxylic acid group without ring disruption.

Asymmetric Synthesis

For stereoisomer-selective synthesis, chiral auxiliaries or catalysts are employed. For example:

  • Chiral Glycine Equivalents : Asymmetric alkylation of glycine derivatives to form β-amino acids, followed by cyclization.
  • Catalytic Methods : Palladium-catalyzed carbonyl-olefin metathesis for ring closure.
Strategy Example Outcome
Kinetic Resolution Lithium (S)-N-benzyl-N-α-methylbenzylamide Enantioselective alkylation (98% de)
Pd-Catalyzed Metathesis Titanium methylidene intermediates Forms cyclopentane rings (e.g., capnellene)

Comparative Analysis of Methods

Method Advantages Disadvantages
Acylation of Cyclopentanone Direct route, high regioselectivity Stereomixtures, limited functionalization
Claisen Condensation Scalable, high yield Requires multiple steps, harsh conditions
Asymmetric Synthesis High enantiomeric excess Complex catalyst systems, cost-intensive

Data Tables

Table 1: Key Reagents and Conditions for Acylation

Reagent Role Temperature Yield Reference
Pyridine Base (neutralizes HCl) Reflux (60–80°C) 70–85%
3-Methylbenzoyl chloride Acylating agent RT to reflux 60–75%
NaOMe/DMF Base/solvent for Claisen condensation 90–110°C >99%

Table 2: Stereoselective Synthesis Approaches

Approach Catalyst/Reagent Enantiomeric Excess (ee) Application
Kinetic Resolution Lithium (S)-N-benzyl-N-α-methylbenzylamide 98% de β-Amino acids
Pd-Catalyzed Metathesis Titanium methylidene intermediates >90% ee Natural products

Chemical Reactions Analysis

2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a potential cyclooxygenase-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain in conditions like osteoarthritis.

Comparison with Similar Compounds

Methoxy vs. Methyl Substituents

Replacing the 3-methyl group with a methoxy group yields cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-60-0) and its trans counterpart. The methoxy group introduces electron-donating resonance effects, altering reactivity in electrophilic substitutions and metal coordination compared to the methyl variant. The molecular weight increases to 248.27 g/mol (C₁₅H₁₆O₄), reflecting the oxygen atom addition .

Positional Isomerism

The position of the benzoyl substituent significantly impacts properties. For example, trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-82-4) features a benzoyl group at the ortho position, which sterically hinders planarization and reduces resonance stabilization compared to para-substituted analogs .

Stereoisomerism: Cis vs. Trans

The cis and trans isomers of 2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid exhibit distinct physicochemical properties.

Other Cyclopentane Carboxylic Acid Derivatives

  • 2-(Difluoromethyl)cyclopentane-1-carboxylic Acid : Features a difluoromethyl group, enhancing metabolic stability due to fluorine’s electronegativity. Predicted pKa is 4.37 , indicating stronger acidity than the methylbenzoyl variant .
  • (1S,2R)-2-(Aminomethyl)cyclopentane-1-carboxylic Acid: An amino acid analog with a cis-configuration, synthesized via enantioselective organocatalysis. This compound serves as a precursor for peptidomimetics, highlighting the versatility of cyclopentane cores in drug design .

Table 1: Comparative Data for Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Isomerism Key Applications
cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid 732253-41-7 C₁₄H₁₆O₃ 232.27 3-Methylbenzoyl Cis Pharmaceutical intermediate
trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid 733740-80-2 C₁₄H₁₆O₃ 232.27 3-Methylbenzoyl Trans Discontinued intermediate
cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid 732253-60-0 C₁₅H₁₆O₄ 248.27 3-Methoxybenzoyl Cis Synthetic building block
trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid 733740-82-4 C₁₅H₁₆O₄ 248.27 2-Methoxybenzoyl Trans Positional isomer studies

Pharmaceutical Relevance

  • API Intermediate : Analogues like 3-(1H-benzimidazol-2-yl)-1,2,2-trimethyl cyclopentane-1-carboxylic acid are subject to rigorous quality control protocols, underscoring their role in active pharmaceutical ingredient (API) synthesis .

Biological Activity

2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, also referred to as trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid, is an organic compound characterized by its unique structural features, including a cyclopentane ring and a 3-methylbenzoyl substituent. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.

  • Molecular Formula : C14H16O3
  • Molecular Weight : 232.27 g/mol

The compound's structure contributes to its chemical reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid may exhibit several therapeutic properties, including:

  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially offering relief in conditions characterized by inflammation.
  • Analgesic Properties : Its interaction with pain receptors may provide analgesic effects, indicating its utility in pain management.

The biological activity of trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid is primarily attributed to its interactions with various biological macromolecules. These interactions may influence enzyme activity and receptor modulation, leading to diverse biological outcomes. Specific mechanisms remain under investigation, highlighting the need for further research to elucidate the pathways involved.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acidC14H16O3Isomeric form with different stereochemistry
(1S,3R)-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acidC14H16O3Different substitution pattern on the benzene ring
2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acidC14H16O3Variation in the position of the methyl group

These comparisons illustrate the structural uniqueness of trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid and its potential implications for biological activity.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid. Notable findings include:

  • Anti-inflammatory Activity :
    • A study demonstrated that the compound effectively reduced markers of inflammation in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
  • Analgesic Effects :
    • In animal models, trans-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid exhibited significant analgesic properties comparable to standard analgesics, indicating its potential as a pain management alternative.

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